![molecular formula C12H19NO2 B13163173 (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C12H19NO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine typically involves the reaction of 2-methoxyphenylacetonitrile with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy and amine groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its functional groups.
Industry: It is used in the production of polymers, resins, and other materials, where its chemical properties contribute to the desired characteristics of the final product.
Mecanismo De Acción
The mechanism by which (2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and amine groups can form hydrogen bonds or other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but with two methoxyethyl groups.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional groups.
2-Methoxyethylamine: Contains a methoxyethyl group but lacks the phenyl group.
Uniqueness
(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine is unique due to the combination of methoxy and amine groups attached to a phenyl ring. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-1-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-9-14-2)11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 |
Clave InChI |
IAYUWNGQTSOBMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1OC)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





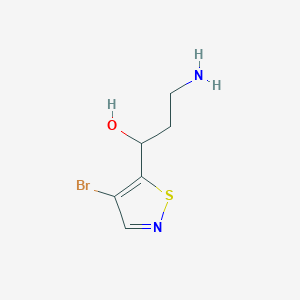
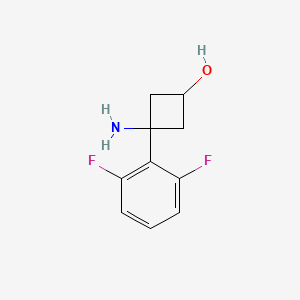

![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
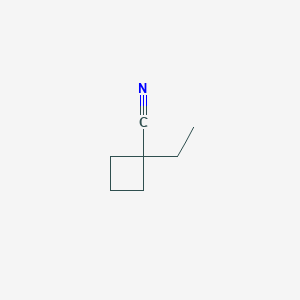
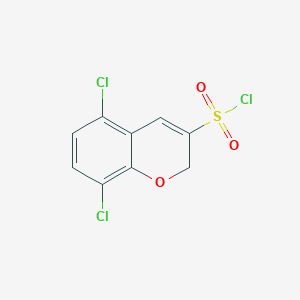
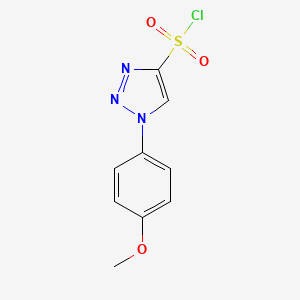
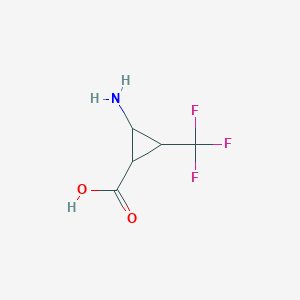
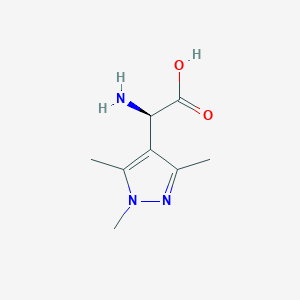
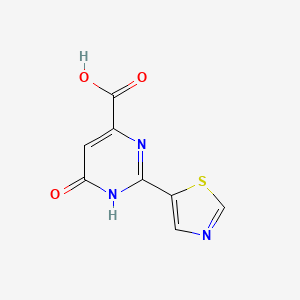
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
